LogP Differential: 3,4-Difluoro-5-isobutoxybenzenethiol Exhibits 1.2-1.5 Log Units Higher Lipophilicity Than Non-Alkoxylated Difluorobenzenethiol Analogs
3,4-Difluoro-5-isobutoxybenzenethiol demonstrates a computed XLogP3 value of 3.6 [1], whereas 3,5-difluorobenzenethiol (XLogP3 = 2.4) [2] and 2,6-difluorobenzenethiol (XLogP3 = 2.1) [3] show substantially lower lipophilicity. The branched isobutoxy group contributes approximately 1.2-1.5 additional logP units compared to the non-alkoxylated difluoro core. A linear butoxy regioisomer, 2-butoxy-3,5-difluorobenzenethiol, exhibits LogP of 3.43 , indicating that even among C4-alkoxylated analogs, branching affects lipophilicity by ~0.17 log units.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3,5-Difluorobenzenethiol: XLogP3 = 2.4; 2,6-Difluorobenzenethiol: XLogP3 = 2.1; 2-Butoxy-3,5-difluorobenzenethiol: LogP = 3.43 |
| Quantified Difference | ΔXLogP3 = +1.2 to +1.5 vs non-alkoxylated difluoro analogs; ΔLogP = +0.17 vs linear butoxy regioisomer |
| Conditions | Computed values: XLogP3 (PubChem 2019.06.18 release) for target and difluoro analogs; vendor-supplied LogP for butoxy analog |
Why This Matters
Higher lipophilicity dictates membrane partitioning and bioavailability; this compound provides a logP ~3.6 option where analogs with logP ~2.1-2.4 would be suboptimal for crossing lipid barriers.
- [1] PubChem. 3,4-Difluoro-5-isobutoxybenzenethiol Computed Properties. XLogP3 = 3.6. View Source
- [2] PubChem. 3,5-Difluorobenzenethiol Computed Properties. XLogP3 = 2.4. View Source
- [3] PubChem. 2,6-Difluorobenzenethiol Computed Properties. XLogP3 = 2.1. View Source
